molecular formula C21H22ClN3O2 B333075 3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE

3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B333075
M. Wt: 383.9 g/mol
InChI Key: LRYCSDGXHOCIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a diethylamino phenyl group, and an oxazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-(diethylamino)aniline to form an intermediate, which is then cyclized with methyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted chlorophenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-thiazole-4-carboxamide
  • 3-(2-fluorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

Compared to similar compounds, 3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and diethylamino groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H22ClN3O2/c1-4-25(5-2)16-12-10-15(11-13-16)23-21(26)19-14(3)27-24-20(19)17-8-6-7-9-18(17)22/h6-13H,4-5H2,1-3H3,(H,23,26)

InChI Key

LRYCSDGXHOCIJE-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Origin of Product

United States

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